4-Amino-2-chloropyridine

Overview

Description

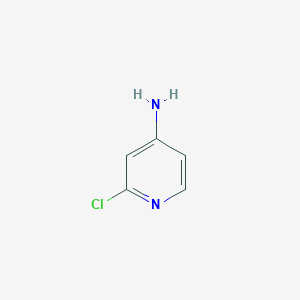

4-Amino-2-chloropyridine (C₅H₅ClN₂, MW 128.56 g/mol) is a halogenated pyridine derivative characterized by an amino (-NH₂) group at position 4 and a chlorine atom at position 2 . It serves as a critical intermediate in organic synthesis, particularly in forming supramolecular assemblies like cocrystals and molecular salts with chlorobenzoic acids . Its synthesis involves nitration and reduction of 2-chloropyridine derivatives . The compound exhibits a melting point of 153±1°C and a pKa of 4.73, influencing its reactivity in acid-base reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloropyridine involves the use of 2-chloropyridine as a starting material. The process includes the following steps :

Oxidation: 2-chloropyridine is oxidized using meta-chloroperbenzoic acid to form 2-chloropyridine oxide.

Nitration: The 2-chloropyridine oxide is then reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid to produce 2-chloro-4-nitropyridine nitric oxide.

Reduction: Finally, 2-chloro-4-nitropyridine nitric oxide is reduced to this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, with high yields and cost-effective raw materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 is susceptible to nucleophilic substitution under specific conditions. For example:

-

Ammonolysis : Reacting with ammonia under high pressure yields 2,4-diaminopyridine .

-

Hofmann Degradation : Treatment with alkaline sodium hypochlorite converts 2-chloro-4-isonicotinamide into this compound via elimination of CO₂ .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonolysis | NH₃, 120°C, 48h | 2,4-Diaminopyridine | 72% | |

| Hofmann Degradation | NaOCl, NaOH, 0–5°C | This compound | 85% |

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed Suzuki coupling for biaryl synthesis:

-

Suzuki-Miyaura Coupling : Reacting with phenylboronic acid in water/ethanol/toluene at 90°C using Pd(PPh₃)₄ and Na₂CO₃ yields 2-amino-4-phenylpyridine .

Table 2: Suzuki Coupling Performance

| Substrate | Boronic Acid | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 75% | 90°C, 14h, N₂ atmosphere | |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 68% | 100°C, 4h, H₂O |

Nitration and Reduction

Nitration at position 4 is facilitated by the electron-withdrawing chloro group:

-

Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C forms 2-chloro-5-nitropyridin-4-amine .

-

Reduction : Catalytic hydrogenation or Fe/AcOH reduces nitro groups to amines .

Table 3: Nitration/Reduction Pathways

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 0°C | 2-Chloro-5-nitropyridin-4-amine | 69% | |

| Reduction | H₂/Pd-C, EtOH | This compound | 90% |

Halogenation and Functionalization

The amino group directs electrophilic substitution:

-

Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces Cl at position 5, yielding 4-amino-2,5-dichloropyridine (66% yield) .

-

Iodination : N-Iodosuccinimide (NIS) in DMF at 40°C produces 4-amino-2-chloro-5-iodopyridine (70% yield) .

Non-Covalent Interactions

This compound forms supramolecular assemblies via:

-

Hydrogen Bonding : NH₂ and Cl groups interact with carboxylic acids (e.g., 3-chlorobenzoic acid) to form cocrystals .

-

Halogen Bonding : Cl···Cl interactions stabilize crystal structures .

Key Mechanistic Insights

Scientific Research Applications

4-Amino-2-chloropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloropyridine involves its reactivity towards nucleophilic substitution reactions. The amino group (-NH2) and the chlorine atom (-Cl) on the pyridine ring make it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positional isomer 2-amino-4-chloropyridine (C₅H₅ClN₂, MW 128.56 g/mol) differs in substituent placement, with an amino group at position 2 and chlorine at position 3. This structural variation leads to distinct properties:

- Melting Point: 126±1°C (vs. 153±1°C for 4-amino-2-chloropyridine) .

- pKa: 5.72 (vs. 4.73 for this compound), indicating higher basicity .

4-Amino-3-bromo-2-chloropyridine (C₅H₄BrClN₂, MW 207.46 g/mol) introduces a bromine atom at position 3, enhancing steric and electronic effects. This modification expands its utility in pharmaceutical and agrochemical synthesis .

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Melting Point (°C) | pKa | Key Features |

|---|---|---|---|---|

| This compound | C₅H₅ClN₂ | 153±1 | 4.73 | Cocrystal formation with acids |

| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 126±1 | 5.72 | Salt formation with acids |

| 4-Amino-3-bromo-2-chloropyridine | C₅H₄BrClN₂ | Not reported | Not reported | Intermediate in drug synthesis |

Reactivity and Supramolecular Behavior

The pKa difference (ΔpKa) between acids and bases dictates whether cocrystals or salts form:

- Cocrystal Formation: this compound reacts with 3-chlorobenzoic acid (pKa 3.85, ΔpKa = 0.88), yielding a cocrystal stabilized by hydrogen and halogen bonds .

- Salt Formation: 2-Amino-4-chloropyridine reacts with 3-chlorobenzoic acid (ΔpKa = 1.87) to form molecular salts due to proton transfer .

Table 2: Reaction Outcomes with Chlorobenzoic Acids

Biological Activity

4-Amino-2-chloropyridine (4-ACP) is a pyridine derivative that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological properties, synthesis, and applications of 4-ACP, supported by data tables and research findings.

This compound has the molecular formula and is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) on the pyridine ring. It appears as a white to light yellow crystalline powder with a melting point of 90-94°C and a boiling point of 153°C. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and acetone .

Biological Activities

4-ACP exhibits several notable biological activities, particularly in the fields of medicine and agriculture:

1. Pharmaceutical Applications

4-ACP serves as an important intermediate in the synthesis of various pharmaceuticals, including:

- Antihistamines : Compounds that alleviate allergic reactions.

- Anti-inflammatory agents : Drugs that reduce inflammation.

- Cytokinins : Such as Forchlorfenuron (KT-30), which promotes tissue growth and development in plants .

2. Antimicrobial Activity

Research indicates that derivatives of 4-ACP possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Fungi : Effective against rust, powdery mildew, rice blast, and apple downy mildew.

- Bacteria : Exhibits potent antibacterial activity compared to standard antibiotics .

3. Pesticidal Properties

As a pesticide, 4-ACP has shown high activity against agricultural pathogens. Its low toxicity and environmental degradability make it a favorable option for sustainable agricultural practices .

Case Study 1: Synthesis of Cytokinins

Research conducted on the synthesis of N-(2-chloro-4-pyridyl)urea regulators demonstrated that 4-ACP could significantly enhance plant growth and yield in crops such as apples and grapes. The study highlighted its role in promoting bud development and maintaining green preservation in fruits .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of new derivatives based on 4-ACP, revealing that metal complexes derived from these compounds exhibited superior antibacterial properties compared to unmodified derivatives. This suggests potential for developing new antimicrobial agents based on the structural modifications of 4-ACP .

Synthesis Methods

The synthesis of this compound typically involves:

- Nitration Reduction Method : Starting from 2-chloropyridine, this method uses hydrogen peroxide in acetic acid to form intermediates that are subsequently reduced to yield 4-ACP.

- Suzuki-Miyaura Coupling : A method that allows for the coupling of 4-ACP with arylboronic acids to produce various biaryl compounds, although yields can vary significantly depending on reaction conditions .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-chloropyridine, and how can reaction conditions be optimized for higher yields?

Microwave-assisted synthesis is a robust method: dissolve this compound (1.96 g, 15.2 mmol) and NaOH (3.17 g, 79.3 mmol) in dry ethanol (15 mL), heat at 150°C for 7 hours in a microwave reactor, and purify via flash chromatography to achieve 84% yield . Key variables include solvent choice (ethanol for solubility), base stoichiometry (excess NaOH enhances deprotonation), and reaction time. Monitoring reaction progress with HPLC/MS (e.g., m/z 139.1 [M+H]+) ensures purity .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for rapid purity assessment (retention time: 0.74 min) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis verifies empirical composition (C₅H₅ClN₂) . For trace impurities, gas chromatography (GC) with flame ionization detection is advised .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl-substituted pyridine derivatives for kinase inhibitors or agrochemicals . Its amino and chloro groups facilitate regioselective functionalization, as demonstrated in the synthesis of plant growth regulators like CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its supramolecular interactions?

In the zinc(II) complex [ZnCl₂(C₁₀H₁₀Cl₂N₄)], the compound coordinates via its pyridyl nitrogen, forming a distorted tetrahedral geometry. The amino group participates in N–H···Cl hydrogen bonds (N···Cl distances: 3.723–3.771 Å), creating a 3D network. These interactions are critical for stabilizing metal-organic frameworks (MOFs) or co-crystals . Graph-set analysis (e.g., Etter’s notation) can classify hydrogen-bonding patterns for predictive crystallography .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how are they addressed?

Disordered solvent molecules or twinning may complicate refinement. Use SHELXL for small-molecule refinement, applying restraints to hydrogen atoms (e.g., N–H distances fixed at 0.90 Å) and validating results with R-factor convergence (R₁ < 0.05) . For macromolecular complexes, SHELXPRO interfaces with programs like PHASER to handle high-resolution data .

Q. How can discrepancies in reported synthetic yields or spectroscopic data be systematically analyzed?

Cross-reference experimental protocols: variations in microwave power (e.g., 150°C vs. lower temperatures) or purification methods (e.g., column chromatography vs. recrystallization) significantly impact yields . Use multivariate analysis (e.g., Design of Experiments) to identify critical parameters. For conflicting NMR shifts, verify solvent effects (DMSO-d₆ vs. CDCl₃) and calibration standards .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic substitution. Pair with molecular docking studies to assess binding affinities in drug design .

Q. Methodological Tables

Table 1. Key Crystallographic Data for [ZnCl₂(C₁₀H₁₀Cl₂N₄)]

| Parameter | Value |

|---|---|

| Space group | C12/c1 |

| a, b, c (Å) | 10.413, 9.857, 14.995 |

| β (°) | 108.324 |

| Zn–N bond length (Å) | 2.036 |

| Zn–Cl bond length (Å) | 2.264 |

Table 2. Synthetic Yield Optimization Variables

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dry ethanol | Maximizes solubility of reactants |

| Temperature | 150°C | Accelerates reaction kinetics |

| Base (NaOH) | 5.2 equivalents | Ensures complete deprotonation |

| Purification | Flash chromatography | Reduces byproduct retention |

Properties

IUPAC Name |

2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDTBCGPHPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162674 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-12-3 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.